molecular formula C17H19ClN2O5S B2910414 N-(2-chlorobenzyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide CAS No. 1207018-15-2

N-(2-chlorobenzyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide

Cat. No.: B2910414
CAS No.: 1207018-15-2
M. Wt: 398.86
InChI Key: WQMKPYOAURDGCU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the furan ring might undergo reactions with electrophiles, and the morpholinosulfonyl group could potentially be involved in substitution reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups might make the compound soluble in water, while the presence of aromatic rings might affect its UV/Vis absorption spectrum .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other properties. Safety data sheets (SDS) provide information on handling, storage, and disposal of chemicals .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-methyl-4-morpholin-4-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S/c1-12-16(26(22,23)20-6-8-24-9-7-20)10-15(25-12)17(21)19-11-13-4-2-3-5-14(13)18/h2-5,10H,6-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMKPYOAURDGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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